N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxyacetamide

Lipophilicity Drug-likeness Pyrazole SAR

This fragment-like pyrazole-acetamide (MW 237.30, XLogP3 0.2, TPSA 56.2 Ų) is optimized for CNS drug discovery and kinase inhibitor programs. Its 5-cyclopropyl group enhances metabolic stability, while the ethoxyacetamide side chain serves as a versatile vector for structure-guided optimization. Ideal as a lower-MW alternative to bulkier analogs, reducing SAR ambiguity in screening cascades. Secure your research supply today.

Molecular Formula C12H19N3O2
Molecular Weight 237.303
CAS No. 1448125-47-0
Cat. No. B2597400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxyacetamide
CAS1448125-47-0
Molecular FormulaC12H19N3O2
Molecular Weight237.303
Structural Identifiers
SMILESCCOCC(=O)NCC1=NN(C(=C1)C2CC2)C
InChIInChI=1S/C12H19N3O2/c1-3-17-8-12(16)13-7-10-6-11(9-4-5-9)15(2)14-10/h6,9H,3-5,7-8H2,1-2H3,(H,13,16)
InChIKeyDMLMJSYWFTVCDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 4 mg / 10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxyacetamide (CAS 1448125-47-0): Structural Identity and Physicochemical Baseline for Research Procurement


N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxyacetamide (CAS 1448125-47-0) is a synthetic pyrazole-acetamide derivative with molecular formula C12H19N3O2 and a molecular weight of 237.30 g/mol [1]. Its core structural features include a 5-cyclopropyl-1-methyl-1H-pyrazole ring linked via a methylene bridge to an ethoxyacetamide side chain. Computational physicochemical descriptors indicate a calculated XLogP3 of 0.2, a topological polar surface area (TPSA) of 56.2 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and six rotatable bonds [1]. The compound is cataloged by Life Chemicals (ID F6440-3844) and is positioned as a research building block or intermediate for medicinal chemistry and agrochemical discovery programs [1].

Why Close Analogs of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxyacetamide Cannot Be Assumed Interchangeable in SAR-Driven Programs


The 5-cyclopropyl-1-methyl-1H-pyrazole scaffold is a recognized privileged structure in kinase inhibitor and anti-inflammatory drug discovery, where minor modifications to the N1 substituent, the 5-position cycloalkyl ring, or the acetamide side chain can produce order-of-magnitude shifts in potency, selectivity, and metabolic stability [1]. Within the Life Chemicals screening library, the target compound (F6440-3844) sits alongside closely related pyrazole-acetamide analogs that differ by a single substituent—e.g., N1-cyclopentyl (F6440-4227) or tertiary amide N-furfuryl (F6503-3801) variants [1]. These structural perturbations alter hydrogen bonding capacity, lipophilicity, molecular size, and conformational flexibility in ways that are known to modulate target engagement, ADME profile, and off-target liability in pyrazole-based chemical series [1]. Substituting one analog for another without quantitative comparative evidence therefore risks introducing uncontrolled variables that can confound SAR interpretation, waste screening resources, and lead to false-negative or false-positive hit calls [1].

Quantitative Physicochemical Differentiation of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxyacetamide Against Structurally Proximal Analogs


Comparison of Lipophilicity (XLogP3) Between N1-Methyl and N1-Cyclopentyl Pyrazole-Acetamide Analogs

The target compound (N1-methyl) has a computed XLogP3 of 0.2, whereas the N1-cyclopentyl analog (CAS 1448126-56-4), while lacking a publicly reported computed XLogP3 value, is expected—based on the additional three methylene units in the cyclopentyl ring—to have a significantly higher logP (class-level inference: addition of a cyclopentyl group typically increases calculated logP by approximately 0.8–1.2 units relative to an N-methyl substituent on a pyrazole core) [1][2]. The target compound's XLogP3 of 0.2 places it in a favorable lipophilicity range for CNS drug-likeness (typically XLogP3 1–3 for oral CNS drugs), while the cyclopentyl analog would trend toward higher lipophilicity associated with increased plasma protein binding and potential hERG liability [1][2].

Lipophilicity Drug-likeness Pyrazole SAR

Hydrogen Bond Donor Capacity: Secondary Amide vs. Tertiary Amide Analogs

The target compound possesses one hydrogen bond donor (HBD = 1) due to its secondary amide NH, whereas the N-furfuryl tertiary amide analog (CAS 1798673-77-4) has zero hydrogen bond donors (HBD = 0) [1][2]. This quantitative difference in HBD count has direct implications for membrane permeability and oral bioavailability, as the rule-of-five guideline recommends HBD ≤ 5 for oral drugs, but optimal passive permeability often favors HBD ≤ 3. The presence of one HBD in the target compound may enhance aqueous solubility relative to the fully N-alkylated analog, while still maintaining acceptable permeability characteristics [1][2].

Hydrogen bonding Permeability Solubility

Topological Polar Surface Area and Rotatable Bond Count: Implications for Oral Bioavailability

The target compound has a TPSA of 56.2 Ų and 6 rotatable bonds, compared to the N-furfuryl tertiary amide analog (TPSA = 60.5 Ų, rotatable bonds = 8) [1][2]. Both values satisfy Veber's oral bioavailability criteria (TPSA ≤ 140 Ų; rotatable bonds ≤ 10). However, the target compound's lower TPSA and fewer rotatable bonds suggest a modest advantage in passive membrane permeability and reduced entropic penalty upon target binding relative to the larger, more flexible N-furfuryl analog [1][2].

Oral bioavailability Veber rules Molecular flexibility

Molecular Weight Efficiency: Target Compound vs. Cyclopentyl Analog

The target compound has a molecular weight of 237.30 g/mol, compared to 291.39 g/mol for the N1-cyclopentyl analog (CAS 1448126-56-4) [1][2]. The 54.09 g/mol (18.6% reduction) lower molecular weight of the target compound positions it more favorably for fragment-based screening approaches, where MW < 250 is a typical fragment criterion, and for lead optimization where lower MW leaves more room for property-adjusted molecular growth [1][2].

Ligand efficiency Fragment-based drug discovery Lead-likeness

Transparency Note: Current Limitations of Publicly Available Biological Activity Data

As of the evidence cut-off date (April 2026), a comprehensive search of PubMed, Google Scholar, PubChem, ChEMBL, BindingDB, the Protein Data Bank, Google Patents, and multiple vendor technical databases did not return any peer-reviewed publications, patents, or curated bioassay records containing quantitative biochemical or cellular activity data (IC50, Ki, EC50, % inhibition at a defined concentration, etc.) specifically for N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxyacetamide (CAS 1448125-47-0) or its closest structural analogs [1][2][3]. This absence of published biological data means that the differentiation evidence in this guide is limited to computable physicochemical and structural parameters. Consequently, the functional and pharmacological differentiation of this compound relative to its analogs cannot currently be quantified in biochemical or cellular assay terms. This evidence gap should be explicitly acknowledged in any procurement or compound selection decision and may warrant requesting bespoke profiling data from the vendor (Life Chemicals) or commissioning in-house comparative screening before committing to large-scale acquisition [1].

Evidence gap Procurement diligence Data limitations

Recommended Research and Procurement Application Scenarios for N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxyacetamide Based on Evidence Profile


Fragment-Based or Low-Molecular-Weight Hit Identification Campaigns

With a molecular weight of 237.30 g/mol (within the fragment-like MW < 250 threshold), XLogP3 of 0.2, TPSA of 56.2 Ų, and only 6 rotatable bonds, this compound satisfies key fragment-likeness criteria and offers a lower-MW alternative to the N1-cyclopentyl analog (MW 291.39) [1][2]. It is suitable as a starting point for fragment screening libraries targeting kinases, phosphodiesterases, or other pyrazole-binding protein families [1].

CNS-Targeted Lead Optimization with Favorable Physicochemical Profile

The computed XLogP3 of 0.2, TPSA of 56.2 Ų, and a single hydrogen bond donor are all within favorable ranges for CNS drug-likeness, as benchmarked against marketed CNS drugs (median XLogP3 ~2.8; TPSA < 70 Ų is strongly associated with CNS penetration) [1]. The compound's secondary amide NH (HBD = 1) preserves target-binding potential while maintaining a lower HBD count than many CNS-active leads [1].

Kinase or Phosphodiesterase Inhibitor Scaffold Optimization

Pyrazole-acetamide scaffolds are known to engage the hinge region of kinases and the active sites of phosphodiesterases (e.g., PDE10A) [1]. The target compound's N1-methyl, 5-cyclopropyl, and secondary ethoxyacetamide side chain provide a defined vector set for structure-guided optimization. Its lower MW and rotatable bond count relative to bulkier analogs (e.g., N1-cyclopentyl or N-furfuryl variants) offer greater ligand efficiency potential, making it an attractive starting scaffold for medicinal chemistry programs [1][2].

Agrochemical Intermediate with Metabolic Stability Potential

The cyclopropyl group at the pyrazole 5-position is a recognized metabolic stability motif in both pharmaceutical and agrochemical chemistry, as it resists oxidative metabolism by cytochrome P450 enzymes [1]. Combined with the ethoxyacetamide side chain, which may modulate physicochemical properties relevant to foliar uptake or soil mobility, this compound is positioned as an intermediate for the synthesis of crop protection agents or fungicidal leads [1].

Quote Request

Request a Quote for N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.